N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes:
- Thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 3-methoxyphenyl group.
- A thioacetamide linkage at position 2, with the acetamide nitrogen further substituted by a benzo[d][1,3]dioxol-5-ylmethyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-16-4-2-3-15(10-16)26-22(28)21-17(7-8-32-21)25-23(26)33-12-20(27)24-11-14-5-6-18-19(9-14)31-13-30-18/h2-6,9-10H,7-8,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFQXGFTIYGYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thieno[3,2-d]pyrimidine derivative. The presence of these functional groups is likely responsible for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- The compound was tested against multiple cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values were found to be as low as 1.54 µM for HCT116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values around 7.46 µM for HCT116) .
- Flow cytometry analyses indicated that the compound induces apoptosis in MCF7 cells in a dose-dependent manner .
-
Mechanism of Action :
- The anticancer effects are believed to be mediated through the inhibition of the EGFR (Epidermal Growth Factor Receptor) signaling pathway. This pathway is crucial for cell proliferation and survival in many cancers.
- Studies involving annexin V-FITC assays have shown increased apoptosis rates when treated with the compound, suggesting that it disrupts mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other compounds with similar structures:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | MCF7 | 1.54 | EGFR inhibition; apoptosis induction |
| Doxorubicin | HCT116 | 7.46 | Topoisomerase II inhibition |
| Compound X | HepG2 | 2.38 | Induction of oxidative stress |
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Thiazolo[4,5-d]pyrimidinone
- N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (): Core: Thiazolo[4,5-d]pyrimidinone (sulfur replaced by nitrogen in the five-membered ring). Substituents: 4-Ethoxyphenyl at position 3, benzyl group on acetamide.
Thieno[2,3-d]pyrimidinone Derivatives
- 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (): Core: Thieno[2,3-d]pyrimidinone (thiophene fused at positions 2 and 3 of the pyrimidine). Substituents: Ethyl and methyl groups on the pyrimidine, p-tolyl on acetamide.
Substituent Modifications
Aryl Group Variations at Position 3
*Calculated based on molecular formulas.
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-trifluoromethoxy group () increases lipophilicity and metabolic stability compared to the 3-methoxy group in the target compound.
Thioacetamide Linker Modifications
Benzothiazole and Thiadiazole Derivatives
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (): Core: Thiadiazole-oxadiazole hybrid. Key Difference: The absence of a pyrimidinone core reduces planarity but introduces multiple sulfur atoms, which may improve redox activity .
- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (): Core: Benzothiazole-indoline hybrid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
